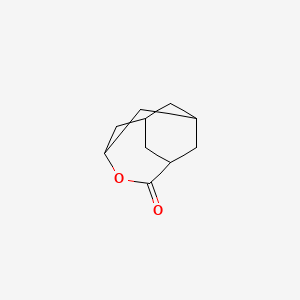

4-Oxahomoadamantan-5-one

Descripción general

Descripción

4-Oxahomoadamantan-5-one is a synthetic molecule characterized by a labile peroxide group. This compound has notable biological functions, including the ability to bind to and activate the benzodiazepine receptor . It is a white powder with a molecular weight of 166.22 g/mol and a chemical formula of C10H14O2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Oxahomoadamantan-5-one can be synthesized from benzonitrile and acetone using two different methods:

- By reacting with sodium methoxide in methanol.

- By reacting with potassium formate in methanol .

Industrial Production Methods: The industrial production of this compound typically involves the oxidation of adamantane derivatives. One method involves the use of graphene oxide as a catalyst in a water solution under ultrasonic conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxahomoadamantan-5-one undergoes various chemical reactions, including:

Substitution: The compound can react with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and other oxidizing agents.

Substitution: Hydrazine is a common reagent used in substitution reactions involving this compound.

Major Products:

Aplicaciones Científicas De Investigación

Organic Chemistry

4-Oxahomoadamantan-5-one serves as a reactive intermediate in various chemical reactions. It is particularly useful in the oxidation of alcohols and alkyl halides, enabling the synthesis of complex molecules with specific functional groups.

Biological Studies

The compound's ability to bind to and activate benzodiazepine receptors makes it a subject of interest in neuropharmacology. Research indicates that it can influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic applications in treating anxiety disorders and other neurological conditions .

Medicinal Chemistry

Given its biological properties, this compound has been explored for its potential in drug development targeting the benzodiazepine receptor. This receptor plays a crucial role in mediating the effects of anxiolytic drugs, making this compound a candidate for further pharmacological exploration.

Case Studies

Several case studies have highlighted the applications of this compound in both laboratory settings and clinical research:

-

Case Study 1: Neuropharmacological Effects

- Researchers investigated the binding affinity of this compound to benzodiazepine receptors using radiolabeled ligands. The study demonstrated significant receptor activation, suggesting its potential as a lead compound for developing new anxiolytics.

-

Case Study 2: Synthetic Applications

- A study focused on the use of this compound as an intermediate in synthesizing various polyfunctionalized adamantane derivatives. The results indicated high yields and selectivity in producing desired products through controlled oxidation reactions.

Industrial Applications

In industrial chemistry, this compound's reactivity is harnessed for oxidation reactions that are essential in producing fine chemicals and pharmaceuticals. Its stability under controlled conditions allows for its use in large-scale syntheses.

Mecanismo De Acción

The mechanism of action of 4-Oxahomoadamantan-5-one involves the formation of a dioxygen-centered diradical intermediate upon homolytic cleavage of the labile peroxide bond. This intermediate then undergoes intramolecular rearrangement to form a more stable diradical species . The compound’s ability to bind to and activate the benzodiazepine receptor suggests that it may exert its effects through modulation of this receptor .

Comparación Con Compuestos Similares

1-Hydroxy-4-oxahomoadamantan-5-one: This compound shares a similar structure and functional groups with 4-Oxahomoadamantan-5-one.

Bicyclo[3.3.1]nonane derivatives: These compounds have similar structural features and undergo similar chemical reactions.

Uniqueness: this compound is unique due to its labile peroxide group and its ability to form reactive intermediates that can be used in various chemical reactions. Its biological activity, particularly its ability to bind to the benzodiazepine receptor, also sets it apart from other similar compounds .

Actividad Biológica

4-Oxahomoadamantan-5-one, a derivative of adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its versatility in pharmaceutical applications, serving as a building block for various drug development processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique adamantane structure, which contributes to its stability and reactivity. The compound can be synthesized through various methods, including oxidation processes that yield different derivatives with distinct biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimalarial Activity : Research indicates that derivatives of this compound exhibit significant antimalarial properties. Studies have shown that these compounds can interact with heme and phospholipids in the membranes of malaria parasites, leading to lipid peroxidation and subsequent cell death .

- Trypanocidal Activity : A study highlighted the efficacy of this compound analogs against Trypanosoma brucei, the causative agent of African sleeping sickness. The introduction of hydrophobic substituents on the adamantane core enhanced the trypanocidal activity, demonstrating a structure-activity relationship that could guide future drug design .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimalarial Studies : A comparative analysis of tetraoxanes and trioxolanes demonstrated that this compound derivatives could generate C-radical intermediates upon interaction with iron(II) compounds. This reaction is crucial for their bioactivation and subsequent antimalarial effects .

- Trypanocidal Efficacy : In a study focusing on guanylhydrazone analogs derived from this compound, researchers found that certain modifications significantly increased potency against T. brucei, with some compounds achieving nanomolar EC50 values . This highlights the potential for developing targeted therapies for neglected tropical diseases.

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| G8 | Trypanocidal | 90 | Inhibition of glycolytic enzymes |

| Tetraoxane | Antimalarial | Varies | Interaction with heme and phospholipid membranes |

| Trioxolane | Antimalarial | Varies | Generation of C-radical intermediates |

Propiedades

IUPAC Name |

4-oxatricyclo[4.3.1.13,8]undecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-9(4-6)12-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCDRSWJZRRPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283752 | |

| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-84-0 | |

| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-oxahomoadamantan-5-one formed?

A: this compound can be formed through the photoinduced reactivity of a specific dispiro-1,2,4-trioxolane compound []. This ozonide undergoes homolytic cleavage of a peroxide bond upon irradiation, leading to a dioxygen-centered diradical intermediate. This intermediate then undergoes a series of rearrangements, ultimately yielding this compound as one of the final products. This process has been studied using matrix isolation FTIR and EPR spectroscopy alongside theoretical calculations [].

Q2: What is the significance of the rearrangement reactions involving this compound?

A: Research highlights the rearrangement reactions of this compound in acidic conditions []. In hot 50% sulfuric acid, it predominantly rearranges to 4ax-hydroxyadamantan-2-one. Interestingly, in hot methanesulfonic acid, it mainly forms 4ax-methylsulfonyloxyadamantan-2-one. These transformations are significant because they exemplify π-route cyclizations, providing insights into reaction mechanisms and potential synthetic pathways for substituted adamantanes [].

Q3: Are there any spectroscopic methods used to characterize this compound?

A: Yes, matrix isolation FTIR spectroscopy has been employed to characterize this compound formed during the photolysis of its precursor dispiro-1,2,4-trioxolane []. This technique allows for the identification of the compound based on its characteristic infrared absorption bands.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.